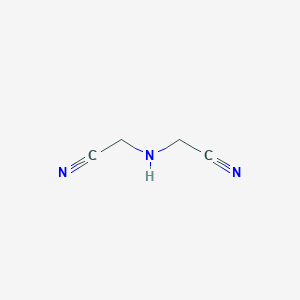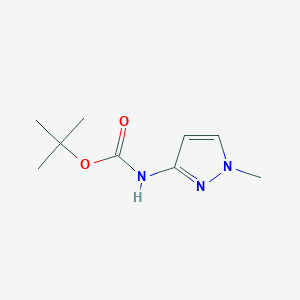
イミノ二酢酸ニトリル
概要
説明
Iminodiacetonitrile is an organic compound with the molecular formula C₄H₅N₃. It is a dinitrile, meaning it contains two nitrile groups (-C≡N). This compound is primarily used as an intermediate in the synthesis of various chemicals, including iminodiacetic acid, which is a precursor for the herbicide glyphosate .
科学的研究の応用
Iminodiacetonitrile has several applications in scientific research:
作用機序
Target of Action
Iminodiacetonitrile (IDAN) is primarily targeted by nitrilase-producing bacteria . These bacteria, such as Lysinibacillus boronitolerans and Alcaligenes faecalis, have been identified to show significant nitrilase activity . Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia .
Mode of Action
The interaction of IDAN with its bacterial targets results in the biotransformation of IDAN to iminodiacetic acid (IDA) . This transformation is facilitated by the nitrilase enzymes present in the bacteria . The nitrilase enzymes hydrolyze the nitrile groups in IDAN, converting it into IDA .
Biochemical Pathways
The biochemical pathway involved in the action of IDAN is the nitrile hydrolysis pathway . In this pathway, the nitrilase enzymes catalyze the hydrolysis of the nitrile groups in IDAN, resulting in the formation of IDA . This transformation is a key step in the biotechnological production of IDA, which is an important chemical intermediate .
Pharmacokinetics
The biotransformation of idan to ida by nitrilase-producing bacteria suggests that these organisms play a crucial role in the metabolism and bioavailability of idan .
Result of Action
The primary result of IDAN’s action is the production of IDA . IDA is a valuable chemical intermediate and a chelating reagent . The successful biotransformation of IDAN to IDA by nitrilase-producing bacteria demonstrates the potential of these organisms for the biotechnological production of IDA .
Action Environment
The action of IDAN is influenced by various environmental factors. For instance, the optimal pH and temperature for the nitrilase activity of Alcaligenes faecalis cells, which facilitate the transformation of IDAN to IDA, were found to be 7.5 and 35°C, respectively . Furthermore, encapsulation of the bacterial cells in alginate-chitosan-alginate (ACA) membrane liquid-core capsules was found to enhance their tolerance to the toxic substrate and their reusability .
生化学分析
Biochemical Properties
Iminodiacetonitrile interacts with certain enzymes, specifically nitrilases, which are capable of hydrolyzing nitriles . Three nitrilases, namely Acidovorax facilis nitrilase (AcN), Alcaligenes fecalis nitrilase (AkN), and Rhodococcus rhodochrous nitrilase (RkN), have been identified to catalyze iminodiacetonitrile to iminodiacetic acid .
Cellular Effects
The effects of iminodiacetonitrile on cells are primarily mediated through its biotransformation to iminodiacetic acid by bacterial strains such as Alcaligenes faecalis
Molecular Mechanism
The molecular mechanism of iminodiacetonitrile involves its conversion to iminodiacetic acid through the action of nitrilases . This conversion process involves binding interactions with the nitrilase enzymes, potentially leading to changes in gene expression within the cells.
Temporal Effects in Laboratory Settings
The effects of iminodiacetonitrile over time in laboratory settings have been studied, particularly its hydrolysis to iminodiacetic acid in near-critical water . This process has been found to be influenced by temperature, pressure, and initial reactant/water ratio .
Metabolic Pathways
Iminodiacetonitrile is involved in metabolic pathways through its conversion to iminodiacetic acid, a process catalyzed by nitrilases
準備方法
Synthetic Routes and Reaction Conditions: Iminodiacetonitrile can be synthesized through the reaction of formaldehyde, hydrogen cyanide, and ammonia. The reaction typically occurs under acidic conditions with a pH between 1.5 and 5.5, and at temperatures ranging from 30°C to 65°C . Another method involves the reaction of hexamethylenetetramine, hydrogen cyanide, and glycolonitrile in a tubular reactor at high temperatures (100°C to 200°C) .
Industrial Production Methods: In industrial settings, iminodiacetonitrile is produced by continuously adding liquid alkali solution and iminodiacetonitrile into an alkaline hydrolysis kettle, followed by heating and subsequent reactions to obtain iminodiacetic acid disodium salt . This process is efficient and reduces energy consumption compared to traditional batch processes.
化学反応の分析
Types of Reactions: Iminodiacetonitrile undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the most significant reactions is its hydrolysis to form iminodiacetic acid .
Common Reagents and Conditions:
Oxidation and Substitution: These reactions are less common but can be performed under specific conditions using appropriate oxidizing or substituting agents.
Major Products: The primary product formed from the hydrolysis of iminodiacetonitrile is iminodiacetic acid .
類似化合物との比較
Iminodiacetic Acid: The direct hydrolysis product of iminodiacetonitrile, used in similar applications.
Nitrilotriacetonitrile: Another nitrile compound with three nitrile groups, used in the synthesis of chelating agents.
Uniqueness: Iminodiacetonitrile is unique due to its dual nitrile groups, which make it a versatile intermediate for various chemical syntheses. Its ability to be efficiently converted to iminodiacetic acid under mild conditions sets it apart from other nitrile compounds .
特性
IUPAC Name |
2-(cyanomethylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-1-3-7-4-2-6/h7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRDNMMLQYNQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041580 | |
| Record name | Iminodiacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan to light brown odorless crystals; [Akzo Nobel MSDS] | |
| Record name | Iminodiacetonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21030 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
628-87-5 | |
| Record name | Iminodiacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iminodiacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iminodiacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetonitrile, 2,2'-iminobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iminodiacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iminodiacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMINODIACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RID64Y718A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of iminodiacetonitrile?
A1: The molecular formula of iminodiacetonitrile is C4H5N3, and its molecular weight is 95.10 g/mol [].
Q2: What spectroscopic data is available for IDAN?
A2: Several spectroscopic techniques have been employed to characterize IDAN. * FTIR spectroscopy has been used to identify characteristic functional groups, such as nitrile groups (C≡N) and amine groups (N-H) [, ].* 1H NMR spectroscopy provides information about the hydrogen atom environments within the molecule []. * Mass spectrometry can determine the molecular weight and fragmentation pattern of IDAN, providing insights into its structure and stability [].
Q3: Is there any information on the crystal structure of IDAN?
A3: Yes, IDAN crystallizes in the monoclinic space group P21 with the following unit cell dimensions: a=6.494 Å, b=7.821 Å, c=5.345 Å, and β=114.31° [].
Q4: How does temperature affect the stability of iminodiacetonitrile?
A4: Studies on the pyrolysis of IDAN have revealed that it decomposes at elevated temperatures, yielding products like C-cyanomethanimine and ketenimine [].
Q5: What is known about the solubility of IDAN?
A5: Iminodiacetonitrile is known to be soluble in water. Its solubility in water increases with increasing temperature [].
Q6: What is the significance of iminodiacetonitrile in the production of iminodiacetic acid (IDA)?
A6: Iminodiacetonitrile serves as a crucial starting material for synthesizing iminodiacetic acid (IDA) [, , ].
Q7: How is iminodiacetonitrile converted into iminodiacetic acid?
A7: IDAN can be converted into IDA through alkaline hydrolysis followed by acidification [, ]. This process typically involves reacting IDAN with an alkali, such as sodium hydroxide, to form disodium iminodiacetate, which is then acidified to yield IDA.
Q8: Are there alternative, environmentally friendly methods for producing IDA from IDAN?
A8: Yes, researchers are exploring biocatalytic methods for IDA production from IDAN using microorganisms like Alcaligenes faecalis [, , , ]. These methods offer a potentially greener alternative to traditional chemical synthesis.
Q9: Have computational methods been used to study iminodiacetonitrile?
A9: Yes, ab initio molecular orbital (MO) calculations have been employed to investigate the conformational properties and stability of C-cyanomethanimine isomers, which are pyrolysis products of IDAN []. These calculations help in understanding the electronic structure and energetic behavior of IDAN derivatives.
Q10: How does modifying the structure of IDAN affect its reactivity?
A10: Studies have shown that substituting the hydrogen atoms in IDAN with different groups can significantly impact its reactivity. For instance, N-benzyliminodiacetonitrile exhibits different reactivity compared to the unsubstituted IDAN, particularly in its reactions with ammonia and hydroxylamine [, ].
Q11: What are the environmental concerns associated with iminodiacetonitrile?
A11: IDAN, like many nitrile-containing compounds, can be harmful to aquatic life. Therefore, responsible waste management practices are essential to minimize its release into the environment [, ].
Q12: What methods are used to treat waste streams containing iminodiacetonitrile?
A12: Researchers have investigated the use of activated carbon for treating wastewater containing IDAN, highlighting its potential for removing this compound from industrial effluents [].
Q13: Apart from IDA production, what other applications does iminodiacetonitrile have?
A13: IDAN serves as a key intermediate in the synthesis of various valuable chemicals. These include: * Chelating agents [, ]* Herbicides like glyphosate [, , , , ]* Surfactants []* Polymers with specific properties, such as those designed for metal ion removal [, ].
Q14: What are the future research directions for iminodiacetonitrile?
A14: Future research on IDAN is likely to focus on:* Developing more sustainable and efficient synthesis methods for IDAN and its derivatives, potentially utilizing biocatalytic approaches [, , , , ].* Exploring novel applications of IDAN, particularly in material science and medicinal chemistry, by leveraging its unique structure and reactivity [, ].* Further investigating the environmental fate and impact of IDAN and developing effective mitigation strategies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















